Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate is a complex organic compound notable for its potential applications in medicinal chemistry and pharmaceuticals. It is classified as an amino acid derivative due to its structural features, which include an amino group and a carboxylic acid moiety. The compound's unique functional groups, particularly the chlorosulfonyl and benzyloxycarbonyl groups, contribute to its reactivity and potential biological activity.
This compound can be sourced from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates. It is classified under several categories including:
The synthesis of methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate typically involves several steps:
The molecular structure of methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate can be represented by its molecular formula . The compound features:
CC(C(=O)O)C(C(=O)OCC1=CC=CC=C1)NS(=O)(=O)Cl
.Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate can participate in various chemical reactions:
The mechanism of action for methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate relates primarily to its potential use as a prodrug or intermediate in synthesizing biologically active compounds. Upon metabolic activation, it may influence various biochemical pathways through interactions with enzymes or receptors related to amino acid metabolism and protein synthesis.
Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate has several scientific uses:
This compound exemplifies the intricate chemistry involved in drug development and highlights its potential role in advancing medicinal chemistry.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9